Epicocconone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Epicocconone is a natural fluorescent compound derived from the fungus Epicoccum nigrum. It belongs to a class of compounds known as polyketides and is characterized by a unique tricyclic structure that includes a dihydropyran ring. This compound is notable for its ability to react with amine residues in proteins, making it a valuable tool in biological research. Epicocconone exhibits strong fluorescence properties, which enhance its utility in various imaging applications, particularly in the visualization of proteins within biological systems .

Epicocconone primarily reacts with primary amines through a reversible mechanism, leading to the formation of highly fluorescent enamines. This reaction allows epicocconone to serve as a sensitive fluorescent dye for in situ staining of proteins. The binding occurs via nucleophilic attack by the amine on the carbonyl group of epicocconone, forming a stable enamine that exhibits enhanced fluorescence characteristics . The reversibility of this reaction is significant for applications requiring dynamic imaging techniques, as it allows for the dissociation of the dye from the protein under specific conditions.

The biological activity of epicocconone is largely attributed to its fluorescent properties and its ability to bind specifically to proteins. This binding can be utilized for tracking protein localization and dynamics in live cells. Studies have shown that epicocconone can selectively stain various proteins, providing a method for visualizing cellular processes in real time . Additionally, its low toxicity profile makes it suitable for biological applications without adversely affecting cellular functions.

Epicocconone can be synthesized through various methods, including extraction from natural sources and chemical synthesis. The natural extraction involves isolating the compound from Epicoccum nigrum cultures, where it is produced as a secondary metabolite. Chemical synthesis has also been explored, allowing for the production of modified versions of epicocconone with tailored properties for specific applications. These synthetic approaches can enhance yield and purity while enabling structural modifications that may improve fluorescence or binding characteristics .

Epicocconone has several applications in biological and chemical research:

- Fluorescent Staining: Used as a dye for visualizing proteins in cells and tissues.

- Imaging Techniques: Employed in microscopy to study protein dynamics and localization.

- Biochemical Assays: Utilized in assays that require sensitive detection of protein interactions.

- Development of Fluorophores: Serves as a precursor for creating hybrid compounds with enhanced fluorescence properties .

Research has focused on understanding the interactions between epicocconone and various biomolecules. Studies indicate that epicocconone's ability to form reversible complexes with proteins allows for dynamic tracking of protein behavior in living systems. The specificity of these interactions can vary based on the protein's structure and the environmental conditions, such as pH and ionic strength. This adaptability makes epicocconone an attractive candidate for further exploration in biochemical research .

Several compounds exhibit similar properties to epicocconone, particularly in their fluorescent characteristics and reactivity towards amines. Here are some notable examples:

| Compound Name | Source | Key Features |

|---|---|---|

| Fluorescein | Synthetic | Highly fluorescent; used widely in microscopy |

| Rhodamine B | Synthetic | Strong fluorescence; used in various biological assays |

| Coumarin | Natural/Synthetic | Exhibits fluorescence; used in laser dyes |

| 7-Amino-4-methylcoumarin | Synthetic | Reacts with amines; used in biochemical studies |

Uniqueness of Epicocconone: Unlike many synthetic dyes, epicocconone is derived from natural sources and possesses unique structural features that allow for reversible binding to proteins. Its specific reactivity with primary amines sets it apart from other fluorescent compounds, making it particularly valuable for live-cell imaging applications .

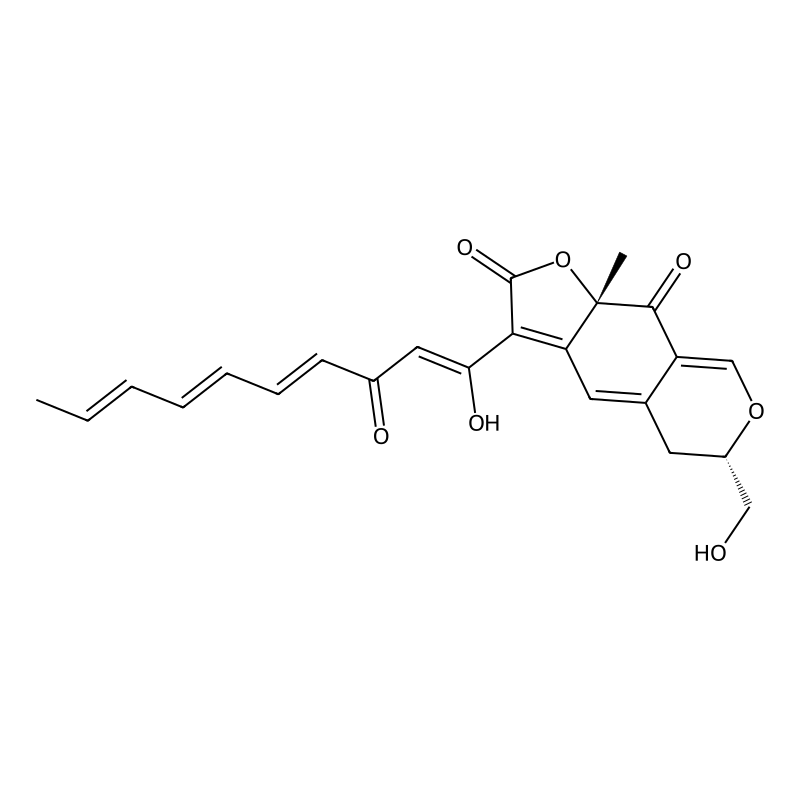

Epicocconone is a polyketide-derived natural product with a tricyclic core structure. Its IUPAC name is (6S,9aS)-6-(hydroxymethyl)-3-[(1Z,4E,6E,8E)-1-hydroxy-3-oxodeca-1,4,6,8-tetraenyl]-9a-methyl-5,6-dihydro-2H-furo[3,2-g]isochromene-2,9(9aH)-dione. This structure includes a dihydropyran ring fused to a benzopyran system, with a deca-tetraenyl side chain containing four conjugated double bonds (1Z,4E,6E,8E configuration). Key features include:

| Property | Value |

|---|---|

| Molecular formula | C₂₃H₂₂O₇ |

| Molecular weight | 410.42 g/mol |

| Stereocenters | 6S,9aS |

| Double bond configuration | 1Z,4E,6E,8E |

The molecule’s optical rotation is [α]₂₅ +110° (c = 0.009 in acetonitrile), and its absorption maxima in methanol are at 432 nm and 555 nm (ε = 10,000 and 4,000, respectively).

Natural Occurrence in Epicoccum nigrum

Epicocconone is biosynthesized by Epicoccum nigrum, a widespread ascomycete fungus classified as a "black yeast" due to its darkly pigmented conidia. This species thrives in environments with moderate temperatures (23–28°C) and acidic pH (5.0–6.0). E. nigrum produces pigments with antifungal properties, including epicocconone, which serves as a fluorescent defense compound.

The compound is isolated from fungal cultures through chromatographic methods, leveraging its unique fluorescence properties for detection.

Historical Context of Isolation and Initial Characterization

Epicocconone was first isolated in 2003 by Bell and Karuso from E. nigrum cultures. Initial studies highlighted its:

- Fluorogenic behavior: Weak green fluorescence (520 nm) in free form, shifting to orange-red (610 nm) upon amine conjugation.

- Long Stokes shift: ~100 nm, enabling compatibility with common lasers (488 nm, 532 nm).

- Cell permeability: Unique among fluorescent dyes, allowing live-cell imaging without permeabilization.

The discovery filled a critical gap in fluorescent probes, providing a non-toxic, reversible staining agent for proteins.

Purity

XLogP3

Exact Mass

Appearance

Storage

UNII

MeSH Pharmacological Classification

Wikipedia

Dates

2: Moritz CP, Marz SX, Reiss R, Schulenborg T, Friauf E. Epicocconone staining: a powerful loading control for Western blots. Proteomics. 2014 Feb;14(2-3):162-8. doi: 10.1002/pmic.201300089. Erratum in: Proteomics. 2014 Jun;14(11):1444. PubMed PMID: 24339236.

3: Randrianjatovo I, Girbal-Neuhauser E, Marcato-Romain CE. Epicocconone, a sensitive and specific fluorescent dye for in situ quantification of extracellular proteins within bacterial biofilms. Appl Microbiol Biotechnol. 2015 Jun;99(11):4835-44. doi: 10.1007/s00253-015-6570-9. Epub 2015 Apr 26. PubMed PMID: 25913004.

4: Syzgantseva OA, Tognetti V, Boulangé A, Peixoto PA, Leleu S, Franck X, Joubert L. Evaluating charge transfer in epicocconone analogues: toward a targeted design of fluorophores. J Phys Chem A. 2014 Jan 30;118(4):757-64. doi: 10.1021/jp410407u. Epub 2014 Jan 21. PubMed PMID: 24446675.

5: Chatterjee S, Karuso P, Boulangé A, Franck X, Datta A. Excited state dynamics of brightly fluorescent second generation epicocconone analogues. J Phys Chem B. 2015 May 21;119(20):6295-303. doi: 10.1021/acs.jpcb.5b02190. Epub 2015 May 6. PubMed PMID: 25902354.

6: Syzgantseva OA, Tognetti V, Joubert L, Boulangé A, Peixoto PA, Leleu S, Franck X. Electronic excitations in epicocconone analogues: TDDFT methodological assessment guided by experiment. J Phys Chem A. 2012 Aug 23;116(33):8634-43. doi: 10.1021/jp305269y. Epub 2012 Aug 10. PubMed PMID: 22882017.

7: Chatterjee S, Burai TN, Karuso P, Datta A. Ultrafast dynamics of epicocconone, a second generation fluorescent protein stain. J Phys Chem A. 2011 Sep 15;115(36):10154-8. doi: 10.1021/jp205634g. Epub 2011 Aug 23. PubMed PMID: 21827198.

8: Choi HY, Veal DA, Karuso P. Epicocconone, a new cell-permeable long Stokes' shift fluorescent stain for live cell imaging and multiplexing. J Fluoresc. 2006 Jul;16(4):475-82. Epub 2005 Dec 3. PubMed PMID: 16328703.

9: Boulangé A, Peixoto PA, Franck X. Diastereoselective IBX oxidative dearomatization of phenols by remote induction: towards the epicocconone core framework. Chemistry. 2011 Sep 5;17(37):10241-5. doi: 10.1002/chem.201101681. Epub 2011 Aug 2. PubMed PMID: 21809405.

10: Bell PJ, Karuso P. Epicocconone, a novel fluorescent compound from the fungus epicoccumnigrum. J Am Chem Soc. 2003 Aug 6;125(31):9304-5. PubMed PMID: 12889954.

11: Nabavi Zadeh PS, Mallak KA, Carlsson N, Åkerman B. A fluorescence spectroscopy assay for real-time monitoring of enzyme immobilization into mesoporous silica particles. Anal Biochem. 2015 May 1;476:51-8. doi: 10.1016/j.ab.2015.02.005. Epub 2015 Feb 11. PubMed PMID: 25681112.

12: Coghlan DR, Mackintosh JA, Karuso P. Mechanism of reversible fluorescent staining of protein with epicocconone. Org Lett. 2005 Jun 9;7(12):2401-4. PubMed PMID: 15932208.

13: Panda D, Khatua S, Datta A. Enhanced fluorescence of epicocconone in surfactant assemblies as a consequence of depth-dependent microviscosity. J Phys Chem B. 2007 Feb 22;111(7):1648-56. Epub 2007 Jan 31. PubMed PMID: 17263570.

14: Tognetti V, Boulangé A, Peixoto PA, Franck X, Joubert L. A theoretical study on diastereoselective oxidative dearomatization by iodoxybenzoic acid. J Mol Model. 2014 Aug;20(8):2342. doi: 10.1007/s00894-014-2342-1. Epub 2014 Jul 20. PubMed PMID: 25038631.

15: Chatterjee S, Karuso P, Boulangé A, Peixoto PA, Franck X, Datta A. The role of different structural motifs in the ultrafast dynamics of second generation protein stains. J Phys Chem B. 2013 Dec 5;117(48):14951-9. doi: 10.1021/jp4092927. Epub 2013 Nov 20. PubMed PMID: 24168431.

16: Mackintosh JA, Choi HY, Bae SH, Veal DA, Bell PJ, Ferrari BC, Van Dyk DD, Verrills NM, Paik YK, Karuso P. A fluorescent natural product for ultra sensitive detection of proteins in one-dimensional and two-dimensional gel electrophoresis. Proteomics. 2003 Dec;3(12):2273-88. PubMed PMID: 14673778.

17: Mackintosh JA, Veal DA, Karuso P. Fluoroprofile, a fluorescence-based assay for rapid and sensitive quantitation of proteins in solution. Proteomics. 2005 Dec;5(18):4673-7. PubMed PMID: 16267819.

18: Sundaram RK, Balasubramaniyan N, Sundaram P. Protein stains and applications. Methods Mol Biol. 2012;869:451-64. doi: 10.1007/978-1-61779-821-4_39. PubMed PMID: 22585510.

19: Karuso P, Crawford AS, Veal DA, Scott GB, Choi HY. Real-time fluorescence monitoring of tryptic digestion in proteomics. J Proteome Res. 2008 Jan;7(1):361-6. Epub 2007 Dec 1. PubMed PMID: 18052032.

20: Cleemann F, Karuso P. Fluorescence anisotropy assay for the traceless kinetic analysis of protein digestion. Anal Chem. 2008 Jun 1;80(11):4170-4. doi: 10.1021/ac7025783. Epub 2008 Apr 24. PubMed PMID: 18433148.